Petasinine
Overview
Description
Petasinine is an organic compound belonging to the class of pyrrolizidine alkaloids. These compounds are characterized by a bicyclic ring system made up of two fused pyrrolidine rings sharing a nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of petasinine involves several steps, starting from the amino acid ornithine. Through a series of enzymatic reactions, ornithine is converted into the pyrrolizidine structure. The exact synthetic route and reaction conditions for this compound are still under investigation, but it is known that the compound can be derived from natural sources like Petasites japonicus .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Petasinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated forms of the compound.
Scientific Research Applications
Petasinine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Mechanism of Action
The mechanism by which petasinine exerts its effects is not fully understood. it is believed to involve the inhibition of inflammatory mediators and the constriction of blood vessels. These actions may contribute to its potential analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Petasinine is unique among pyrrolizidine alkaloids due to its specific structure and bioactivity. Similar compounds include:
Neopetasitenine: Another pyrrolizidine alkaloid found in Petasites japonicus.
Senkirkine: A related compound with similar structural features.
These compounds share the pyrrolizidine core but differ in their functional groups and bioactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
[(1S,2R,8S)-1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-12-7-14-6-4-5-11(14)10(12)8-15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARVRYBUBTANR-JTPMTOLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CN2CCCC2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128893 | |
Record name | (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70474-33-8 | |
Record name | (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70474-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Petasinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PETASININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7O38APH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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